molecular formula C22H24N4O4 B2495303 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 923156-31-4

2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2495303
CAS RN: 923156-31-4
M. Wt: 408.458
InChI Key: VTTBVXSOBJUTCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several key steps, including condensation, cycloalkylation, and intramolecular cyclization reactions. For instance, compounds similar in structure have been synthesized by refluxing with phosphorus oxychloride, followed by reactions with thiourea and subsequent cycloalkylation in methanol under reflux conditions in the presence of sodium methoxide (Gaby et al., 2003). Additionally, novel classes of compounds have been synthesized starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate, involving regiospecific conversion of ester functionalities to acid, followed by an intramolecular cyclization to form a fused pyridazinone skeleton (Koza et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the presence of intra- and intermolecular hydrogen bonding, which plays a significant role in stabilizing the molecular structure. For example, compounds have been characterized by bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, establishing six-membered hydrogen-bonded rings and leading to the formation of centrosymmetric dimers (Balderson et al., 2007).

Chemical Reactions and Properties

The chemical reactions of related compounds involve various functional group transformations, including nucleophilic substitution reactions and cycloalkylation. These transformations significantly affect the chemical properties of the compounds, enabling them to undergo further chemical modifications and reactions (Gaby et al., 2003).

Scientific Research Applications

1. Therapeutic Potential

Compounds related to 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone have been explored for their therapeutic potential. For instance, a derivative, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, exhibited potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, underlining its relevance as a therapeutic agent (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

2. Anticancer Activity

Several studies have demonstrated the anticancer properties of compounds structurally similar to 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone. For instance, piperazine-2,6-dione derivatives, including those with furan-2-yl groups, showed significant anticancer activity against various cancer cell lines, suggesting their potential in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).

3. Antimicrobial and Antifungal Effects

Research has highlighted the antimicrobial and antifungal capabilities of compounds akin to 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone. For example, certain derivatives displayed notable antibacterial and antifungal activities, offering prospects for their application in treating infectious diseases (Patel, Agravat, & Shaikh, 2011).

4. Antiviral and Antitubercular Agents

Compounds with structural similarities to 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone have been explored for their antiviral and antitubercular properties. These findings open up avenues for the development of new medications targeting specific viral diseases and tuberculosis (Gan et al., 2010).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-28-19-7-5-16(14-20(19)29-2)15-22(27)26-11-9-25(10-12-26)21-8-6-17(23-24-21)18-4-3-13-30-18/h3-8,13-14H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTBVXSOBJUTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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